Benzosulfinide sodium; Garantose sodium

Description

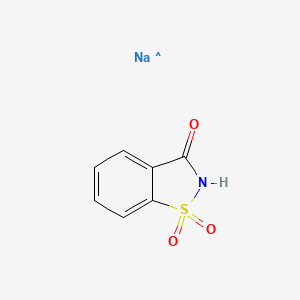

Benzosulfinide sodium, also known as Garantose sodium, is the sodium salt of saccharin, a synthetic sweetener. Its chemical name is 1,2-benzisothiazol-3(2H)-one 1,1-dioxide sodium salt, with the molecular formula C₇H₄NNaO₃S and CAS number 81-07-2 . Saccharin sodium is approximately 300–500 times sweeter than sucrose and is widely used in food, beverages, pharmaceuticals, and oral hygiene products due to its non-caloric nature and stability under high temperatures .

Properties

Molecular Formula |

C7H5NO3S.Na C7H5NNaO3S |

|---|---|

Molecular Weight |

206.18 g/mol |

InChI |

InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9); |

InChI Key |

IDIPRSBHIGCTDN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na] |

melting_point |

greater than 572 °F (Decomposes) (NTP, 1992) |

physical_description |

Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992) Dry Powder; Liquid White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS] |

solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Saccharin sodium can be synthesized through several methods. One common method involves the oxidation of o-toluene sulfonamide by potassium permanganate in a solution of sodium hydroxide. The resulting saccharin is then dissolved in water and neutralized with sodium hydroxide to form saccharin sodium .

Another method involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then treated with sulfuryl chloride to produce saccharin. The saccharin is subsequently neutralized with sodium hydroxide to yield saccharin sodium .

Industrial Production Methods

Industrial production of saccharin sodium typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves strict quality control measures to ensure the purity and safety of the final product. The production facilities are equipped with advanced technologies to handle the chemicals and reactions involved safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

Saccharin sodium undergoes various chemical reactions, including:

Oxidation: Saccharin sodium can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert saccharin sodium into other compounds.

Substitution: Saccharin sodium can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of a catalyst.

Substitution: Various reagents depending on the desired product, such as halogens for halogenation reactions.

Major Products Formed

Oxidation: Various oxidized derivatives of saccharin.

Reduction: Reduced forms of saccharin.

Substitution: Halogenated saccharin derivatives and other substituted products.

Scientific Research Applications

Saccharin sodium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in studies related to metabolism and enzyme activity.

Industry: Utilized in the production of low-calorie and sugar-free food and beverage products.

Mechanism of Action

Saccharin sodium exerts its sweetening effect by binding to sweet taste receptors on the tongue, specifically the T1R2/T1R3 receptor complex. This binding triggers a signal transduction pathway that sends a sweet taste signal to the brain. Saccharin sodium is not metabolized by the body and is excreted unchanged, which is why it has no caloric value .

Comparison with Similar Compounds

Key Properties :

- Molecular weight: 183.18 g/mol

- Melting point: 228.8–229.7°C

- Solubility: 1 g dissolves in 290 mL water at 25°C .

Comparison with Similar Compounds

Sodium Benzoate (CAS 532-32-1)

Chemical Profile :

Comparison :

Key Difference : Saccharin sodium is metabolically inert, whereas sodium benzoate undergoes hepatic metabolism to form hippuric acid .

Sodium Benzenesulfonate (CAS 515-42-4 / 755-16-3)

Chemical Profile :

Comparison :

Key Difference : Sodium benzenesulfonate lacks sweetening properties and is primarily used in industrial processes .

Benzotriazole (CAS 95-14-7)

Chemical Profile :

Comparison :

Key Difference : Benzotriazole’s role in industrial applications contrasts sharply with saccharin sodium’s consumer-focused uses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.